7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione
Description
7-(2-Chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative characterized by its complex substituents. The purine core is modified at position 7 with a 2-chlorobenzyl group and at position 8 with a 3-(morpholin-4-yl)propylamino moiety. Preliminary hypotheses suggest activity in kinase inhibition or nucleotide pathway modulation, though detailed pharmacological data remain under investigation .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O3/c1-25-18-17(19(29)26(2)21(25)30)28(14-15-6-3-4-7-16(15)22)20(24-18)23-8-5-9-27-10-12-31-13-11-27/h3-4,6-7H,5,8-14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPMREHCTCLFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCN3CCOCC3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine-dione core. The chlorobenzyl group is introduced through a nucleophilic substitution reaction, while the morpholinylpropylamino group is added via an amination reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Cl → NH2 substitution | NH3, CuSO4, 100°C, 24 hrs | 7-(2-Aminobenzyl)-substituted analog | 45% |
The morpholine-propylamino group at position 8 can act as a nucleophile in alkylation or acylation reactions. For instance, reaction with acetyl chloride in dichloromethane forms the corresponding acetamide derivative .
Oxidation
The morpholine ring is resistant to mild oxidation but undergoes ring-opening under strong oxidants (e.g., KMnO4/H2SO4), yielding a linear chain with carboxylic acid and amine functionalities . The purine core’s C8-NH group is susceptible to oxidation, forming an iminoquinone structure in the presence of H2O2/FeCl3 .
Reduction
Catalytic hydrogenation (H2/Pd-C) reduces the morpholine ring’s oxygen to a hydroxylamine intermediate, while the chlorobenzyl group remains intact . Sodium borohydride selectively reduces ketone impurities formed during synthesis without affecting other functional groups.
Hydrolysis
Under acidic conditions (HCl, reflux), the morpholine ring hydrolyzes to form diethanolamine and propylamine side products. Conversely, basic hydrolysis (NaOH) cleaves the purine core at the N7-C8 bond, producing fragmented xanthine derivatives .
| Condition | Reaction Site | Products |
|---|---|---|
| 6M HCl, 80°C | Morpholine ring | Diethanolamine + Propylamino-purine fragment |
| 2M NaOH, RT | N7-C8 bond | 1,3-Dimethylxanthine + Chlorobenzylamine |
Coupling Reactions
The primary amine in the morpholine-propylamino group participates in Ullmann, Buchwald-Hartwig, or Suzuki-Miyaura couplings. For example, aryl halides react via Pd-catalyzed cross-coupling to form biaryl derivatives :
python# Example Suzuki coupling reaction catalyst = Pd(PPh3)4 base = K2CO3 solvent = DMF/H2O product = Purine-aryl conjugate (Yield: 60-75%)[8]
Stability Under Ambient Conditions
The compound is hygroscopic due to the morpholine group and requires storage under inert atmospheres. Degradation studies show:
-
Thermal Stability : Decomposes at >200°C, releasing CO2 and HCl .
-
Photooxidation : UV light induces C8-N bond cleavage, forming 8-oxo-purine derivatives.
Comparative Reactivity Table
Scientific Research Applications
The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C21H27ClN5O2
- Molecular Weight : 446.936 g/mol
- Structure : The compound features a purine base structure with various functional groups that enhance its biological activity.
Pharmacological Research
This compound is primarily investigated for its potential as a therapeutic agent due to its structural similarity to known purine derivatives that exhibit various biological activities.
Anticancer Activity
Several studies have explored the anticancer properties of purine derivatives. For instance, compounds similar to this one have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. A notable study demonstrated that modifications in the purine structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Antiviral Properties
Research indicates that purine derivatives can act as antiviral agents. The specific compound may inhibit viral replication through interference with nucleic acid synthesis. This mechanism is particularly relevant in the context of RNA viruses, where similar compounds have been shown to disrupt viral life cycles .
Neurological Studies
The morpholine moiety in this compound suggests potential applications in neurological research, particularly concerning neuroprotection and cognitive enhancement.
Neuroprotective Effects
Preliminary investigations suggest that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Drug Development
The unique combination of functional groups in this compound makes it a candidate for further drug development.
Lead Compound for Synthesis
Due to its promising biological activities, this compound can serve as a lead structure for synthesizing new derivatives with improved efficacy and safety profiles. Medicinal chemists are focusing on modifying the side chains to optimize pharmacokinetic properties such as solubility and bioavailability .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of structurally related purine derivatives against various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, suggesting that further development of this compound could lead to effective cancer therapies .
Case Study 2: Antiviral Research
In a study examining the antiviral potential of purine derivatives, researchers found that compounds similar to this one inhibited the replication of influenza virus in vitro. This finding supports the hypothesis that modifications to the purine structure can yield effective antiviral agents .
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares the target compound with key analogs, emphasizing substituent variations and their implications:
*Estimated based on structural analogs.
Key Comparative Findings
The morpholinylpropylamino group at position 8 may offer superior solubility and receptor-binding kinetics over methoxyethyl () or p-tolylamino () substituents, which are more hydrophobic .
Biological Activity Trends: Antitumor Potential: Compounds with chloroaromatic groups (e.g., target compound, ) show antitumor activity, possibly via DNA intercalation or topoisomerase inhibition . Enzyme Modulation: Morpholine-containing derivatives (e.g., target compound, ) are frequently associated with phosphodiesterase or kinase inhibition due to morpholine’s capacity to mimic cyclic nucleotides . Antiviral Activity: and highlight analogs with alkylamino or aryl groups (e.g., p-tolylamino) exhibiting antiviral properties, though the target compound’s morpholinyl group may redirect activity toward eukaryotic targets .
Synthetic Challenges: The target compound’s 3-(morpholin-4-yl)propylamino group requires multi-step synthesis, including nucleophilic substitution and protective group strategies, which are more complex than the methoxyethyl or p-tolylamino routes in analogs .
Biological Activity
The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge regarding its biological activity, including antimicrobial properties, enzyme inhibition, and receptor interactions.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 449.963 g/mol. It features a chlorobenzyl group and a morpholine moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar purine derivatives. For instance, compounds with morpholine groups have shown efficacy against various bacterial strains. In vitro evaluations indicated that derivatives with similar structural motifs exhibited significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Bacterial Strain |
|---|---|---|
| 7-(2-chlorobenzyl)-1,3-dimethyl... | Moderate | E. coli, S. aureus |
| Morpholine derivatives | Significant | Klebsiella pneumoniae, Bacillus cereus |
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor . For example, related compounds have been tested for their ability to inhibit enzymes such as α-glucosidase and monoamine oxidase. The presence of morpholine has been associated with enhanced inhibitory effects . These properties may suggest its utility in managing conditions like diabetes and depression.
Receptor Interaction
Research indicates that purine derivatives can interact with neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling pathways. The structural components of the compound facilitate binding to these receptors, which may contribute to its potential antidepressant effects .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Antidepressant Potential : A study demonstrated that nitrogen-containing heterocycles exhibit dual-action properties as norepinephrine reuptake inhibitors and serotonin antagonists . The incorporation of morpholine in these structures enhances their pharmacological profile.
- Antimicrobial Efficacy : Research on piperidine derivatives revealed that modifications on the benzyl ring significantly influenced antimicrobial activity against both bacterial and fungal pathogens .
Q & A
Q. What are the common synthetic routes for this compound, and what challenges arise during its alkylation and amination steps?
- Methodological Answer : Synthesis typically involves sequential alkylation and nucleophilic substitution. For example, describes a similar theophylline derivative synthesized via propargyl bromide alkylation under basic conditions (K₂CO₃/DMF, 25°C, 24 hours). For the target compound, the 2-chlorobenzyl group is likely introduced via SN2 displacement, followed by amination of the 8-position using 3-(morpholin-4-yl)propylamine. Key challenges include regioselectivity at the 8-position and steric hindrance from the morpholine-propyl chain. Purification often requires column chromatography or recrystallization due to byproducts from incomplete substitution .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Characterization relies on FTIR, mass spectrometry (MS), and NMR. provides data for a structurally related compound:
| Technique | Key Peaks/Data | Assignment |
|---|---|---|
| FTIR | 3344.68 cm⁻¹ (N-H), 1697.41 cm⁻¹ (C=O) | Amine and carbonyl stretches |
| MS (ESI) | m/z = 169, 149, 92 | Fragmentation patterns of purine core |
| For NMR, and highlight δ 1.65–2.32 ppm (aliphatic protons) and δ 6.87–8.76 ppm (aromatic protons) in analogous compounds. ¹³C NMR would confirm carbonyl (δ 160–170 ppm) and morpholine carbons (δ 45–70 ppm) . |
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to adenosine receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models are used. The purine-2,6-dione core mimics endogenous adenosine, while the 2-chlorobenzyl and morpholinylpropyl groups modulate selectivity. ’s informer library approach suggests evaluating steric/electronic compatibility with receptor pockets (e.g., A₁ vs. A₂ₐ subtypes). Free energy perturbation (FEP) calculations refine predictions of substituent effects on binding .
Q. What strategies resolve contradictions in reported biological activity data for purine-2,6-dione derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, adenosine receptor isoforms). Standardize assays using:
- In vitro : Radioligand binding (³H-CCPA for A₁, ³H-ZM241385 for A₂ₐ).
- Functional assays : cAMP modulation in HEK293 cells.
’s acetylcholinesterase assay protocol can be adapted, using donepezil as a control. Cross-validate results with knock-out models to confirm target specificity .
Q. How do substituents at the 7- and 8-positions influence solubility and bioavailability?
- Methodological Answer :
- 7-Position : The 2-chlorobenzyl group enhances lipophilicity (logP ↑), reducing aqueous solubility. ’s analog with piperidine shows logP = 3.1 (calculated via ChemDraw).
- 8-Position : The morpholinylpropyl chain introduces polarity (morpholine’s pKa ≈ 6.8), improving solubility at physiological pH.
Use shake-flask assays (PBS pH 7.4) and Caco-2 cell permeability studies to quantify effects .
Data Contradiction Analysis
Q. Why do FTIR spectra for similar compounds vary in carbonyl stretching frequencies?
- Analysis : reports C=O stretches at 1697.41 cm⁻¹, while other studies (e.g., ) show shifts due to electron-withdrawing/donating substituents. For example, nitro groups lower C=O frequencies by conjugation, whereas alkyl groups raise them. Always calibrate instruments and compare data under identical conditions (e.g., KBr pellet vs. ATR) .
Experimental Design Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst screening : uses Cu(OAc)₂·H₂O for alkyne-azide cycloadditions. Test Pd catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig amination.
- Solvent effects : Replace DMF with MeCN or THF to reduce side reactions.
- Temperature gradient : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate kinetics.
Monitor progress via TLC (silica, 5% MeOH/CH₂Cl₂) and UPLC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
